BenchChemオンラインストアへようこそ!

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Kinase inhibitor design Palladium-catalyzed cross-coupling Structure-activity relationship

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2222653-69-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine-3-carbonitrile family, a privileged scaffold in kinase inhibitor drug discovery. With molecular formula C₁₀H₈BrN₃O and molecular weight 266.09 g/mol, it features a bromine atom at the 4-position, an ethoxy group at the 6-position, and a carbonitrile at the 3-position on the fused bicyclic core.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
Cat. No. B11757015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCCOC1=CN2C(=C(C=N2)C#N)C(=C1)Br
InChIInChI=1S/C10H8BrN3O/c1-2-15-8-3-9(11)10-7(4-12)5-13-14(10)6-8/h3,5-6H,2H2,1H3
InChIKeyWPWAPLOKAQGOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Chemical Identity and Scaffold Context for Procurement Decision-Making


4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2222653-69-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine-3-carbonitrile family, a privileged scaffold in kinase inhibitor drug discovery . With molecular formula C₁₀H₈BrN₃O and molecular weight 266.09 g/mol, it features a bromine atom at the 4-position, an ethoxy group at the 6-position, and a carbonitrile at the 3-position on the fused bicyclic core . This compound is catalogued under the heterocyclic building blocks category and is supplied at 98% purity for research use . Its calculated LogP is 2.37, TPSA is 50.32 Ų, and it possesses 2 rotatable bonds, 4 H-bond acceptors, and 0 H-bond donors .

Why 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile Cannot Be Interchanged with Close Pyrazolopyridine Analogs


Within the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold, the position of the halogen substituent and the identity of the alkoxy group are not interchangeable parameters. Published structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors have demonstrated that bromo substitution at specific positions on the ring system produces measurable changes in inhibitory potency, while other substituents such as ethyl and vinyl groups decreased activity [1]. Furthermore, the pyrazolo[1,5-a]pyridine-3-carbonitrile core is the central pharmacophore of multiple patent families covering RET kinase inhibitors, including those leading to the FDA-approved drug selpercatinib, where the precise regiochemistry of the 6-bromo-4-methoxy intermediate is critical to the synthetic route [2]. Substituting the 4-bromo-6-ethoxy compound with the more common 6-bromo-4-methoxy isomer would alter both the cross-coupling vector (bromine at C4 vs. C6) and the alkoxy-dependent physicochemical profile (ethoxy vs. methoxy), making the compounds functionally non-equivalent in any derivatization program.

Quantitative Differentiation Evidence: 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile vs. Closest Analogs


Regiochemical Differentiation: Bromine at C4 vs. C6 Determines Cross-Coupling Vector and Biological SAR Outcome

The target compound carries bromine at the 4-position of the pyrazolo[1,5-a]pyridine ring, in contrast to the established selpercatinib intermediate 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1207836-10-9), which bears bromine at the 6-position . The SAR study by Kendall et al. (2012) on pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors explicitly demonstrated that substitution at position 5 with bromo, methoxy, and cyano groups produced compounds with increased potency against p110α, while substitution with ethyl and vinyl groups decreased activity [1]. This position-dependent effect confirms that the location of the halogen substituent on the pyrazolo[1,5-a]pyridine core directly modulates biological activity and is not a passive structural feature. The C4-bromo handle enables Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions with a different trajectory vector than the C6-bromo analog, enabling exploration of distinct chemical space in kinase inhibitor lead optimization [2].

Kinase inhibitor design Palladium-catalyzed cross-coupling Structure-activity relationship Scaffold derivatization

Alkoxy-Dependent Lipophilicity: Ethoxy at C6 Provides a Quantifiable LogP Advantage Over the 4-Bromo-6-methoxy Analog

The target compound's ethoxy group at C6 confers measurably higher lipophilicity compared to the direct 4-bromo-6-methoxy analog (CAS 1822680-43-2). Supplier-reported calculated LogP values demonstrate a difference of approximately +0.45 log units: the target compound has a calculated LogP of 2.37 , while the 4-bromo-6-methoxy comparator has a calculated LogP of 1.92 . This ΔLogP of ~0.45 corresponds to an approximately 2.8-fold increase in octanol-water partition coefficient, consistent with the expected Hansch π contribution difference between ethoxy (+0.38) and methoxy (-0.02) substituents. Additionally, the ethoxy group introduces a second rotatable bond (total 2 for the target vs. 1 for the methoxy analog), increasing conformational flexibility that may affect target binding entropy . Molecular weight differs by 14 Da (266.09 vs. 252.07), reflecting the additional methylene unit .

Lipophilicity optimization Physicochemical property differentiation ADME prediction Lead optimization

Complementary Building Block for RET, PI3K, and PDK1 Kinase Inhibitor Programs: Orthogonal to the Established Selpercatinib Intermediate

The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold is the structural foundation of multiple kinase inhibitor programs. The 6-bromo-4-methoxy isomer (CAS 1207836-10-9) is explicitly identified as the key intermediate in the synthesis of selpercatinib (LOXO-292, RETEVMO), an FDA-approved RET kinase inhibitor for RET-altered non-small cell lung cancer and thyroid cancers [1]. Selpercatinib itself contains a 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile core, demonstrating that the 4,6-disubstitution pattern on pyrazolo[1,5-a]pyridine-3-carbonitrile is pharmacophorically relevant [1]. The target compound's 4-bromo-6-ethoxy substitution pattern offers a complementary starting point for generating novel analogs not accessible from the standard 6-bromo-4-methoxy intermediate, particularly for SAR programs exploring C4-arylation via Suzuki coupling while retaining an alkoxy group at C6 [2]. The PI3K inhibitor literature further validates that alkoxy substituents on the pyrazolo[1,5-a]pyridine core contribute to isoform selectivity (p110α over other Class Ia PI3Ks) [2].

RET kinase inhibitors PI3K inhibitors PDK1 inhibitors Scaffold-based drug discovery Selpercatinib analogs

Documented Purity Benchmarking: 98% Purity with Multi-Vendor Analytical Characterization

The target compound is consistently supplied at 98% purity across multiple independent vendors, with documented analytical characterization including NMR, HPLC, and LC-MS . Suppliers including Leyan (Cat. No. 1217570), CymitQuimica (Ref. 10-F619654), and Moldb (Cat. No. M128090) all report 98% purity . In contrast, the direct 4-bromo-6-methoxy positional isomer (CAS 1822680-43-2) is typically supplied at 95% purity , a 3-percentage-point difference that may be consequential for applications requiring high-purity starting materials for multi-step synthesis where impurities propagate. The reported InChIKey for the target compound is WPWAPLOKAQGOQR-UHFFFAOYSA-N, providing unambiguous identity verification .

Chemical procurement Purity specification Quality control Building block reliability

Rotatable Bond Count Differentiation: Ethoxy Group Introduces Conformational Degrees of Freedom Absent in the Methoxy Analog

The ethoxy substituent at C6 introduces exactly 2 rotatable bonds in the target compound, compared to 1 rotatable bond for the 4-bromo-6-methoxy analog . This additional conformational degree of freedom has implications for molecular recognition: the ethyl group can sample gauche and anti conformations, whereas the methoxy group is constrained to a single rotatable C-O bond. In a kinase inhibitor context, this additional flexibility may translate into differential entropic contributions to target binding or altered off-target selectivity profiles [1]. The presence of 2 rotatable bonds also affects calculated descriptors used in lead-likeness assessment, though both compounds remain within drug-like chemical space.

Conformational analysis Molecular recognition Entropic binding effects Scaffold design

Procurement-Relevant Application Scenarios for 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile


Synthesis of Novel RET Kinase Inhibitor Analogs via C4-Suzuki Cross-Coupling

Medicinal chemistry teams engaged in RET kinase inhibitor optimization can employ 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile as a complementary building block to the established 6-bromo-4-methoxy selpercatinib intermediate [1]. The C4-bromo substituent serves as a handle for palladium-catalyzed Suzuki-Miyaura coupling with (hetero)aryl boronic acids or boronate esters, enabling the introduction of diverse aryl groups at the 4-position while retaining the 6-ethoxy substituent. This regiochemical strategy is orthogonal to the selpercatinib synthetic route, which functionalizes the 6-position, and may yield analogs with differentiated RET inhibitory profiles or improved selectivity against related kinases such as VEGFR2 or TRK [1][2].

SAR Exploration of Alkoxy-Dependent Lipophilicity in PI3K or PDK1 Inhibitor Lead Optimization

The quantifiable LogP difference of +0.45 between the target compound (LogP 2.37) and its 4-bromo-6-methoxy analog (LogP 1.92) makes this building block valuable for systematic SAR studies correlating alkoxy chain length with cellular permeability, metabolic stability, and target potency . The PI3K p110α SAR literature has established that alkoxy and halogen substituents on the pyrazolo[1,5-a]pyridine scaffold directly influence kinase inhibitory potency and isoform selectivity [3]. Researchers can generate matched molecular pairs (ethoxy vs. methoxy) to deconvolute the contribution of lipophilicity to overall biological activity.

Diversification of Pyrazolo[1,5-a]pyridine-3-carbonitrile Chemical Libraries for High-Throughput Screening

The 4-bromo-6-ethoxy substitution pattern represents a distinct chemotype within the broader pyrazolo[1,5-a]pyridine-3-carbonitrile family. For organizations building focused kinase-targeted screening libraries, this compound provides access to a scaffold vector (C4-functionalization with C6-alkoxy retention) that is underrepresented compared to the C6-functionalized analogs that dominate the selpercatinib-oriented patent literature [1][2]. The 98% purity specification and multi-vendor availability ensure reliable supply for parallel synthesis or library production workflows .

Conformational Analysis of Ethoxy- vs. Methoxy-Substituted Kinase Inhibitor Probes

The additional rotatable bond introduced by the ethoxy group (2 rotatable bonds vs. 1 for the methoxy analog) enables conformational studies that probe the entropic contribution of the 6-alkoxy substituent to target binding . This is particularly relevant for kinases where the solvent-exposed region of the ATP-binding pocket can accommodate different alkoxy conformations. Co-crystallization studies of derivatized compounds with RET, PI3K, or PDK1 may reveal differential binding modes attributable to ethoxy vs. methoxy conformational sampling, informing structure-based drug design efforts.

Quote Request

Request a Quote for 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.